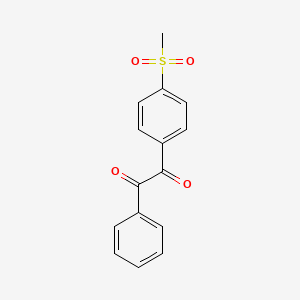

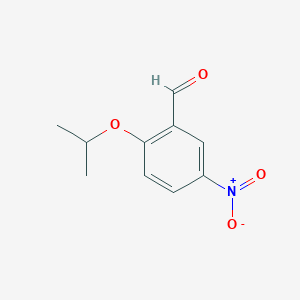

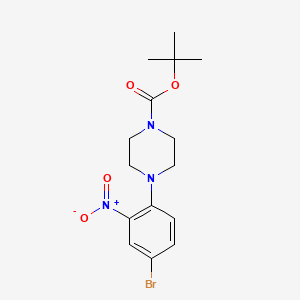

![molecular formula C5H7N3 B1313419 4-Cyclopropyl-4H-[1,2,4]triazole CAS No. 36175-35-6](/img/structure/B1313419.png)

4-Cyclopropyl-4H-[1,2,4]triazole

Vue d'ensemble

Description

4-Cyclopropyl-4H-[1,2,4]triazole is a derivative of 1,2,4-triazole, which is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers . The 1,2,4-triazole is amphoteric, being susceptible to both N-protonation and deprotonation in aqueous solution .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves various methods. One approach involves triflic anhydride activation followed by microwave-induced cyclodehydration for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of N-Tosylhydrazones as substrates for diversity-oriented synthesis of 1,2,4-triazoles .Molecular Structure Analysis

The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazoles are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .Physical And Chemical Properties Analysis

1,2,4-Triazoles are known for their high luminescent properties and a large quantum yield of emitted photons . They also have the ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .Applications De Recherche Scientifique

Antifungal Applications

The 1,2,4-triazole core is a crucial component in several antifungal agents such as itraconazole and voriconazole. These compounds are used clinically to treat a variety of fungal infections due to their ability to inhibit fungal sterol synthesis .

Antiviral Applications

Compounds like ribavirin that contain the 1,2,4-triazole structure have shown effectiveness as antiviral agents. They work by interfering with viral replication processes .

Antimigraine Applications

The triazole ring is present in antimigraine medications such as rizatriptan. It contributes to the drug’s efficacy in alleviating migraine symptoms by acting on serotonin receptors .

Anxiolytic Applications

In the realm of anxiety disorders, 1,2,4-triazoles like alprazolam serve as anxiolytics. They enhance the effect of the neurotransmitter GABA on its receptor, which has a calming effect on the nervous system .

Antidepressant Applications

Trazodone is another example where the 1,2,4-triazole moiety is utilized. It acts as a serotonin antagonist and reuptake inhibitor and is used in the treatment of depression .

Antitumoral Applications

Letrozole and anastrozole are antitumoral agents that contain the 1,2,4-triazole structure. They are used in hormone therapy for breast cancer due to their ability to inhibit aromatase enzyme and reduce estrogen levels .

Analgesic and Anti-inflammatory Applications

The 1,2,4-triazole derivatives have been explored for their potential analgesic and anti-inflammatory properties. They may work by inhibiting enzymes involved in pain and inflammatory pathways .

Anticancer Applications

Research has been conducted on designing 1,2,4-triazole derivatives to evaluate their anticancer activity. These compounds may act by interfering with cancer cell proliferation and survival mechanisms .

Safety and Hazards

Orientations Futures

The future directions for 1,2,4-triazoles involve their potential application in optoelectronic devices such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs) . Their high nitrogen content makes them especially interesting for these applications .

Mécanisme D'action

Target of Action

Triazole compounds are known for their broad range of pharmacological applications, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Mode of Action

1,2,4-triazoles are known to interact with different targets due to their ability to form hydrogen bonds . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Biochemical Pathways

1,2,4-triazoles and their derivatives are known to have significant biological properties, affecting various biochemical pathways related to their antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Pharmacokinetics

Triazole compounds are generally known for their good pharmacokinetic and pharmacodynamic properties, and their resistance to metabolic degradation .

Result of Action

1,2,4-triazoles and their derivatives are known to have significant biological properties, resulting in various therapeutic applications .

Action Environment

A study on the synthesis of 1,2,4-triazoles reported an environmentally benign method that produces water and ammonia as the only by-products, exhibiting a low environmental factor, eco-scale penalty, and process mass intensity .

Propriétés

IUPAC Name |

4-cyclopropyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHJVMAHIYFSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512370 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-4H-[1,2,4]triazole | |

CAS RN |

36175-35-6 | |

| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

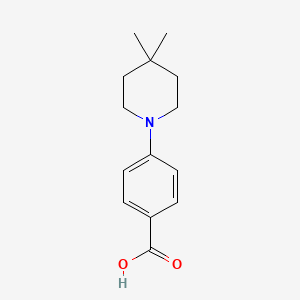

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)

![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)